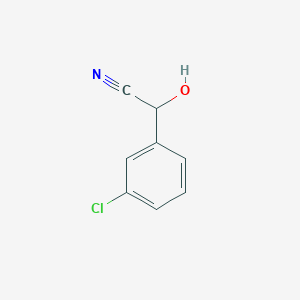

2-(3-Chlorophenyl)-2-hydroxyacetonitrile

説明

2-(3-Chlorophenyl)-2-hydroxyacetonitrile, also known as 3-chlorophenylglycine nitrile, is a chemical compound with the molecular formula C8H6ClNO. It is a white or off-white crystalline powder that is commonly used in scientific research applications.

科学的研究の応用

Astronomy and Astrophysics Applications

2-(3-Chlorophenyl)-2-hydroxyacetonitrile (or a closely related compound, hydroxyacetonitrile) has been studied for its role in astrophysical conditions. Research indicates that hydroxyacetonitrile can act as a precursor for molecules like formylcyanide, ketenimine, and cyanogen in astrophysical environments. Laboratory experiments simulating these conditions suggest that such complex molecules might form on the surface of interstellar grains and get released into the gas phase. Hydroxyacetonitrile's photochemistry in ultraviolet light leads to the formation of several compounds, such as formylcyanide and ketenimine, which are detected in protostellar cores. This implies that hydroxyacetonitrile might be a source of these molecules in cold regions of space (Danger et al., 2013).

Organic Chemistry and Synthesis

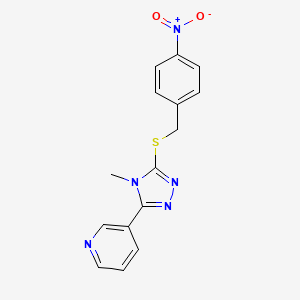

In the field of organic chemistry, derivatives of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile are used in various synthetic reactions. For instance, a study demonstrated the use of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, synthesized using p-nitrophenylacetonitrile, in the Dakin–West reaction. This reaction showcases a facile synthetic protocol with moderate reaction conditions and has applications in creating complex organic molecules (Tian et al., 2014).

Spectroscopy and Material Science

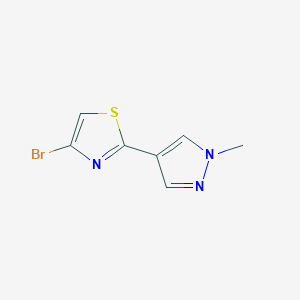

The compound and its derivatives have been studied in spectroscopy and material science. Research into the spectroscopic properties of bipolarons from oligomerized 3-methoxythiophene, soluble in acetonitrile, provided insights into the solution phase redox processes. This research can help understand reactions of insoluble polythiophenes, which are significant in the field of conductive polymers (Chang & Miller, 1987).

Environmental Chemistry

In environmental chemistry, derivatives of this compound are explored for their potential degradation in certain conditions. For example, a study on the Electro-Fenton degradation of antimicrobials like triclosan and triclocarban used acetonitrile/water mixtures, highlighting the role of hydroxyl radicals in the degradation process. This research is crucial for understanding the environmental fate of specific chemicals and for developing methods to mitigate pollution (Sirés et al., 2007).

Pharmaceutical Research

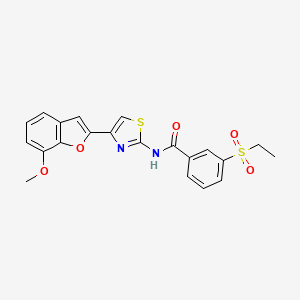

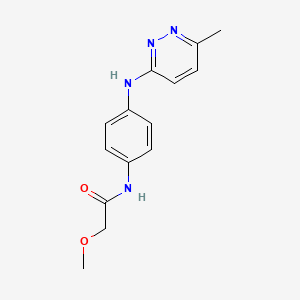

In pharmaceutical research, derivatives of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile have been explored for potential medicinal applications. For instance, studies have synthesized various compounds using this molecule for potential use as antimicrobial agents in the plastic industry. Such research is vital for developing new materials with inherent antimicrobial properties, which can be used in various applications, including medical devices and food packaging (Zaiton et al., 2018).

特性

IUPAC Name |

2-(3-chlorophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITRCPVSCQOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2656966.png)

![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)

![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)